Bis(2-mercaptoethyl)sulfone
Overview
Description
Synthesis Analysis
The synthesis of Bis(2-mercaptoethyl)sulfone involves chemical processes that result in the formation of this compound through specific reactions. Studies have explored various methods for synthesizing compounds related to Bis(2-mercaptoethyl)sulfone, highlighting the chemical adsorption and endothermic process as key aspects of the synthesis process. For instance, the preparation of novel catalysts for bisphenol-A synthesis using bis (2-mercapto-ethyl) amine adsorbed on macroporous sulfonic resin demonstrates the intricate synthesis techniques involved (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of Bis(2-mercaptoethyl)sulfone is critical to its chemical behavior and potential applications. The structure analysis involves examining the arrangement of atoms within the molecule and how this structure influences its properties and reactivity. Research into related sulfone compounds provides insights into the complex structural aspects, including the formation of sulfonated polyimides, which highlight the importance of molecular structure in determining the compound's characteristics and functionality (Chen et al., 2006).
Chemical Reactions and Properties
Bis(2-mercaptoethyl)sulfone undergoes various chemical reactions that alter its properties and can lead to the formation of new compounds. The study of its chemical reactions includes understanding the mechanisms behind these reactions and how they can be utilized in different applications. For example, the synthesis of polymers in aqueous solutions through the reaction of bis(4-mercaptophenyl) sulfide with bis(4-chloro-3-nitrophenyl) sulfone reveals the compound's reactivity and potential for creating new materials (Kimura et al., 2000).
Physical Properties Analysis
The physical properties of Bis(2-mercaptoethyl)sulfone, such as solubility, thermal stability, and mechanical properties, are essential for its application in various industries. Studies on related sulfone compounds provide valuable data on these properties, offering insights into how Bis(2-mercaptoethyl)sulfone can be effectively utilized in different contexts. The solubility, thermal stability, and mechanical properties of polymers derived from isomeric bis(chlorophthalimide)s and bis(4-mercaptophenyl) sulfone highlight the importance of physical properties in the application of these compounds (Wei et al., 2010).
Chemical Properties Analysis
The chemical properties of Bis(2-mercaptoethyl)sulfone, including its reactivity with other compounds and stability under various conditions, are crucial for its use in chemical synthesis and other applications. Research into the chemical properties of similar compounds sheds light on the potential chemical behaviors of Bis(2-mercaptoethyl)sulfone, guiding its practical applications. For instance, the study of the synthesis and properties of novel side-chain-sulfonated polyimides from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone offers insights into the chemical properties that make these compounds valuable in specific applications (Chen et al., 2006).
Scientific Research Applications
Mercury Ion Transport and Extraction
Sulfur-containing crown ether derivatives like triethylene glycol bis(2-mercaptoethyl) derivatives have been found effective in transporting and extracting mercury ions (Takeshita et al., 1993).
Polymer Research:
- Mixed bis(chlorophthalimide)s and bis(4-mercaptophenyl) sulfones enhance solubility, storage modulus, and thermal stability in poly(thioether ether sulfone imide)s (Wei et al., 2010).
- Novel side-chain-sulfonated polyimides derived from BMS exhibit good solubility, stability, and mechanical strength, suitable for various applications (Chen et al., 2006).
- Free-standing films incorporating sulfonyl groups from BMS-related compounds demonstrate stable hydrolysis resistance and form stability at high temperatures (Gunji et al., 2010).
Organocatalysis
Sulfones, including BMS, have shown significant potential in organocatalytic asymmetric reactions, allowing for enantioselective alkylation through organocatalysis (Alba, Companyó, & Rios, 2010).
Metal Complex Formation
BMS has been used to prepare complexes with metals like As, Sb, Bi, and Sn. These complexes were characterized using various chemical methods, including IR, NMR, and mass spectrometry (Engler, 1974).
Catalysis and Membrane Technology:
- Sulfonic acid-functionalized periodic mesoporous organosilicas synthesized using BMS-related compounds exhibit high surface areas and structural ordering, beneficial for catalysis and filtration applications (Hamoudi & Kaliaguine, 2003).
- Modified resin catalysts using BMS in bisphenol-A synthesis showed improved selectivity and acetone conversion (Wang et al., 2013).
- Novel sulfonated polyimides based on BMS analogs demonstrated promising properties for fuel cell applications (Guo et al., 2002).
Protein Research
BMS, along with other reagents, is effective for rapidly reducing disulfide bonds in proteins, making it a valuable tool in biochemical research (Singh & Whitesides, 1994, 1995).
Electrochemistry and Nanotechnology:
- The coordination chemistry of BMS in dicobalt-complexed thiacycloalkynes has been explored, revealing insights into the reactivity of these compounds (Demirhan et al., 1993).
- Novel sulfonated thin-film composite nanofiltration membranes, involving BMS-related compounds, have shown improved water flux and dye rejection, useful in dye treatment processes (Liu et al., 2012).
Electronic and Material Science:
- Sulfonated block copolymers with fluorenyl groups, synthesized using BMS analogs, exhibit high water uptake and proton conductivity, making them suitable for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).
- Poly(azomethine sulfone)s, related to BMS chemistry, show semiconducting properties in thin films, linking electrical conductivity and Seebeck coefficient to their chemical structures (Rusu et al., 2007).
Safety And Hazards
Bis(2-mercaptoethyl)sulfone is harmful if inhaled and may cause respiratory irritation7. It is also harmful if swallowed and may cause skin irritation7. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid release to the environment7.
Future Directions
The future directions of Bis(2-mercaptoethyl)sulfone are not explicitly mentioned in the search results. However, recent developments and advances towards a green synthesis of the sulfone functionality are covered and evaluated in terms of their sustainability8.
Please note that this information is based on the available search results and may not cover all aspects of Bis(2-mercaptoethyl)sulfone.
properties
IUPAC Name |
2-(2-sulfanylethylsulfonyl)ethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S3/c5-9(6,3-1-7)4-2-8/h7-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXCBLUCVBSYNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCS)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370769 | |
Record name | Bis(2-mercaptoethyl)sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-mercaptoethyl)sulfone | |
CAS RN |
145626-87-5 | |
Record name | Bis(2-mercaptoethyl)sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145626875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-mercaptoethyl)sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-thioethyl) sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-MERCAPTOETHYL)SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/296JAR8KSL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.